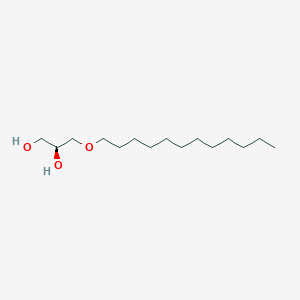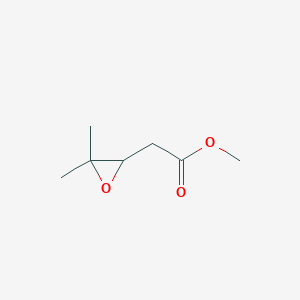
(S)-1-dodecyl-glycerol
概述
描述
(S)-1-dodecyl-glycerol, also known as Dodecylglycerol (DDG), is a lipid molecule that has been extensively studied for its potential applications in scientific research. DDG is a synthetic analog of diacylglycerol (DAG), which is an important second messenger in signal transduction pathways. DDG has been found to have various biochemical and physiological effects, and its mechanism of action has been studied in detail.
作用机制
DDG activates PKC by binding to its C1 domain, which is responsible for the binding of DAG. DDG has been found to have a higher affinity for the C1 domain of PKC than DAG, which results in the activation of PKC. DDG has also been found to activate PLC by binding to its C2 domain, which is responsible for the binding of phospholipids.
生化和生理效应
DDG has been found to have various biochemical and physiological effects, including the activation of PKC and PLC, the modulation of ion channels, and the regulation of lipid metabolism. DDG has been found to modulate the activity of various ion channels such as voltage-gated calcium channels and potassium channels. DDG has also been found to regulate lipid metabolism by increasing the synthesis of phosphatidylcholine and decreasing the synthesis of triglycerides.
实验室实验的优点和局限性
DDG has several advantages for lab experiments, including its ability to activate PKC and PLC, its stability, and its ease of synthesis. However, DDG also has some limitations, including its potential toxicity and its low solubility in water.
未来方向
There are several future directions for research on DDG, including the development of new synthetic methods for DDG, the identification of new targets for DDG, and the investigation of the potential therapeutic applications of DDG. DDG has been found to have potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to explore the potential of DDG as a therapeutic agent.
Conclusion:
In conclusion, DDG is a synthetic analog of DAG that has been extensively studied for its potential applications in scientific research. DDG has been found to activate PKC and PLC, modulate ion channels, and regulate lipid metabolism. DDG has several advantages for lab experiments, including its ability to activate PKC and PLC, its stability, and its ease of synthesis. However, DDG also has some limitations, including its potential toxicity and its low solubility in water. There are several future directions for research on DDG, including the development of new synthetic methods, the identification of new targets, and the investigation of potential therapeutic applications.
科学研究应用
DDG has been used in various scientific research applications, including the study of signal transduction pathways, protein kinase C (PKC) activation, and lipid metabolism. DDG has been found to activate PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DDG has also been used to study the activation of phospholipase C (PLC), which is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol triphosphate (IP3) and DAG.
属性
CAS 编号 |
99651-65-7 |
|---|---|
产品名称 |
(S)-1-dodecyl-glycerol |
分子式 |
C15H32O3 |
分子量 |
260.41 g/mol |
IUPAC 名称 |
(2S)-3-dodecoxypropane-1,2-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m0/s1 |
InChI 键 |
GBXRUYNQDDTQQS-HNNXBMFYSA-N |
手性 SMILES |
CCCCCCCCCCCCOC[C@H](CO)O |
SMILES |
CCCCCCCCCCCCOCC(CO)O |
规范 SMILES |
CCCCCCCCCCCCOCC(CO)O |
同义词 |
(S)-3-(Dodecyloxy)-1,2-propanediol; (S)-3-(Dodecyloxy)propane-1,2-diol; 1-Dodecyl-sn-glycerol |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)


![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)






![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)


